EUK 134
Overview
Description
This compound is known for its ability to scavenge reactive oxygen species, including superoxide anions and hydrogen peroxide, and convert them into water and oxygen . Due to its potent antioxidant properties, EUK 134 has garnered significant interest in various scientific fields.
Mechanism of Action
Target of Action
Ethylbisiminomethylguaiacol manganese chloride, also known as EUK-134™, is a highly purified molecule that mimics the activities of two natural skin enzymes: superoxide dismutase (SOD) and catalase . These enzymes play a crucial role in protecting the skin from oxidative stress .
Mode of Action
EUK-134™ acts as a powerful antioxidant, scavenging free radicals such as superoxide anions and other pro-oxidant molecules . It eliminates hydrogen peroxide and transforms reactive oxygen species (ROS) into water and oxygen . This dismutation of the superoxide anion (O2-) and scavenging of peroxide (H2O2) is very similar to the action of superoxide dismutase and catalase on the skin .
Biochemical Pathways
The primary biochemical pathway affected by EUK-134™ is the antioxidant defense system of the skin . By mimicking the activities of SOD and catalase, EUK-134™ enhances the skin’s ability to neutralize harmful free radicals and reactive oxygen species, thereby preventing oxidative stress and associated cellular damage .
Result of Action
EUK-134™ protects skin tissue against toxic compounds, reduces erythema and redness, and protects skin against UV-induced DNA damage . This leads to a reduction in premature photo-aging . It also inhibits MMP-2, thus preserving a good extracellular matrix (ECM) network .
Action Environment
EUK-134™ is stable and easily oxidized . Its efficacy can be influenced by environmental factors such as UV radiation, where it provides protection against UV-induced DNA damage . It’s important to note that while euk-134™ can help protect the skin from environmental stressors, it should be used in conjunction with other sun protection measures for optimal skin health .
Biochemical Analysis
Biochemical Properties
Ethylbisiminomethylguaiacol manganese chloride acts by mimicking the activity of two enzymes: superoxide dismutase and catalase . These enzymes are responsible for protecting cells from free radical damage among other things . They work by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful, such as water or oxygen .
Cellular Effects
Ethylbisiminomethylguaiacol manganese chloride has been shown to have significant effects on various types of cells and cellular processes . It has been shown to help preserve collagen in the skin and by preserving collagen through its antioxidant properties, which may help to keep the skin looking youthful and firm . In addition to its antioxidant properties, it may also stimulate collagen production in the skin .
Molecular Mechanism
The molecular mechanism of action of Ethylbisiminomethylguaiacol manganese chloride involves its ability to mimic the activity of superoxide dismutase and catalase . It works by removing hydrogen peroxide and transforming substances called reactive oxygen species into others that are not harmful .
Temporal Effects in Laboratory Settings
Unlike other antioxidants, Ethylbisiminomethylguaiacol manganese chloride can regenerate by itself and does not lose its power after hours after having applied it . That is, after scavenging a free radical, it regenerates again to keep its function and continue scavenging other free radicals .
Metabolic Pathways
Ethylbisiminomethylguaiacol manganese chloride is involved in the metabolic pathways related to the removal of hydrogen peroxide and the transformation of reactive oxygen species .
Preparation Methods
The synthesis of ethylbisiminomethylguaiacol manganese chloride involves the preparation of the ligand followed by complexation with manganese ions . The bis(salicylaldehyde)ethylenediamine-substituted ligands are synthesized by adding one equivalent of ethylenediamine in absolute ethanol to two equivalents of salicylaldehyde . The resulting ligand is then complexed with manganese chloride to form the final compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Ethylbisiminomethylguaiacol manganese chloride undergoes several types of chemical reactions, primarily involving oxidation and reduction processes . The compound catalyzes the dismutation of superoxide radicals and hydrogen peroxide, converting them into less reactive species . Common reagents used in these reactions include superoxide radicals and hydrogen peroxide . The major products formed from these reactions are water and oxygen .
Scientific Research Applications
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its antioxidant properties. In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has been investigated for its potential to reduce oxidative stress and mitigate damage caused by reactive oxygen species . Studies have shown that it can improve the antioxidant status in various tissues, including the liver, pancreas, brain, and kidneys . Additionally, it has been explored for its potential therapeutic applications in conditions such as diabetes and neurodegenerative diseases .
Comparison with Similar Compounds
Ethylbisiminomethylguaiacol manganese chloride is unique in its ability to mimic both superoxide dismutase and catalase activities . Similar compounds include other synthetic antioxidants such as EUK 8 and superoxide dismutase mimetics . Compared to these compounds, ethylbisiminomethylguaiacol manganese chloride exhibits a higher stability and potency in scavenging reactive oxygen species . This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZJJFWCXJDFOQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClMnN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021732 | |
Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81065-76-1 | |
Record name | Ethylbisiminomethylguaiacol manganese chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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